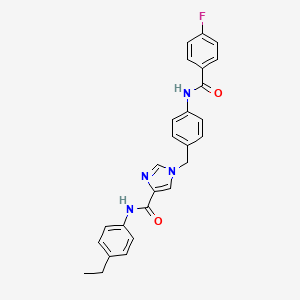

N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

N-(4-Ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted at the 1-position with a benzyl group bearing a 4-fluorobenzamido moiety and at the 4-position with a carboxamide linked to a 4-ethylphenyl group. This compound’s structural complexity arises from its fluorinated aromatic systems and hybrid heterocyclic architecture, which are characteristic of bioactive molecules targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2/c1-2-18-3-11-23(12-4-18)30-26(33)24-16-31(17-28-24)15-19-5-13-22(14-6-19)29-25(32)20-7-9-21(27)10-8-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHVVPIWAFWOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its potential as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₈H₁₈F₁N₃O

- Molecular Weight : Approximately 307.35 g/mol

- Functional Groups : Imidazole, carboxamide, and aromatic rings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. For instance, a study demonstrated that the compound exhibited significant antiproliferative effects on HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cell lines. The results indicated that:

- IC₅₀ Values :

- HeLa: 4.07 µM

- A549: 10.96 µM

- SGC-7901: 2.96 µM

These values suggest that the compound is more potent than established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The antitumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves:

- Increased Expression of Pro-apoptotic Proteins : The compound significantly upregulates Bax protein levels while downregulating Bcl-2, leading to enhanced apoptosis.

- Caspase Activation : Treatment with the compound resulted in a notable increase in Caspase-3 activity, essential for the execution phase of apoptosis .

Comparative Analysis of Antitumor Efficacy

| Compound | Cell Line | IC₅₀ (µM) | Comparison with Controls |

|---|---|---|---|

| N-(4-ethylphenyl)... | HeLa | 4.07 | Superior to 5-FU |

| N-(4-ethylphenyl)... | A549 | 10.96 | Comparable to MTX |

| N-(4-ethylphenyl)... | SGC-7901 | 2.96 | Significantly stronger than controls |

Case Studies and Research Findings

- In Vitro Studies :

- Mechanistic Insights :

- Structural Activity Relationship (SAR) :

Comparison with Similar Compounds

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share structural motifs with the target compound, including fluorinated aryl groups and sulfonyl/amide linkages. Key differences include:

- Core Heterocycle : Triazole (1,2,4-triazole) vs. imidazole. Triazoles exhibit greater metabolic resistance due to additional nitrogen atoms but may reduce lipophilicity compared to imidazoles.

- Fluorination : Both classes utilize fluorine (e.g., 2,4-difluorophenyl in triazoles vs. 4-fluorobenzamido in the target), but the latter’s single fluorine may balance metabolic stability and bioavailability better .

Benzimidazole Derivatives ()

The benzimidazole carboxamide from and fluorobenzyl-substituted benzimidazole from highlight differences in core structure and substitution:

- Core Heterocycle: Benzimidazole (fused benzene-imidazole) vs. standalone imidazole.

- Substituents : Methoxy and propyl groups in ’s compound improve solubility but may detract from target affinity compared to the ethylphenyl and fluorobenzamido groups in the target. ’s compound features multiple fluorobenzyl and isopropoxy groups, increasing steric bulk and synthetic complexity relative to the target’s simpler benzamido linkage .

Physicochemical and Pharmacokinetic Properties

*Estimated values based on structural analogs and substituent contributions.

- Lipophilicity (LogP) : The target compound’s LogP (~3.5) balances cell permeability and solubility better than the highly lipophilic fluorobenzyl benzimidazole (LogP ~4.0) .

- Solubility : Methoxy groups in ’s compound enhance aqueous solubility, whereas the target’s ethylphenyl group may necessitate formulation optimization for in vivo use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-ethylphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between fluorobenzamido and benzyl groups under anhydrous conditions (e.g., using EDC/HOBt) .

- Imidazole ring formation : Cyclization via nucleophilic substitution, optimized at 60–80°C in DMF or THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of intermediates (e.g., 4-ethylaniline to imidazole precursor) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., fluorobenzamido proton shifts at δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 467.2 [M+H]+) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Approach :

- Strain-Specific Assays : Test against isogenic bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify structure-activity relationships (SAR) influenced by the 4-fluorobenzamido group .

- Cellular Uptake Studies : Use fluorescent analogs to correlate intracellular concentration with activity discrepancies (e.g., poor penetration in cancer cell lines) .

- Enzyme Profiling : Compare inhibition of DHFR (dihydrofolate reductase) vs. kinases (e.g., EGFR) to clarify mechanistic divergence .

- Data Normalization : Include positive controls (e.g., methotrexate for DHFR) and adjust for cytotoxicity thresholds (MTT assay) .

Q. What strategies optimize the compound’s selectivity for enzyme targets (e.g., reducing off-target kinase inhibition)?

- Methodology :

- Molecular Docking : Simulate binding to homology models of target enzymes (e.g., DHFR) using AutoDock Vina; prioritize modifications to the 4-ethylphenyl group to reduce hydrophobic interactions with non-target kinases .

- Fragment Replacement : Substitute the imidazole core with triazole or pyrazole to alter hydrogen-bonding patterns .

- Kinome Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.